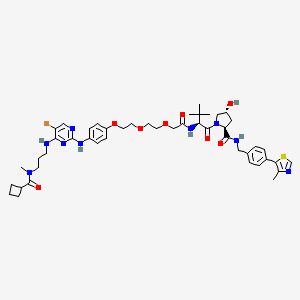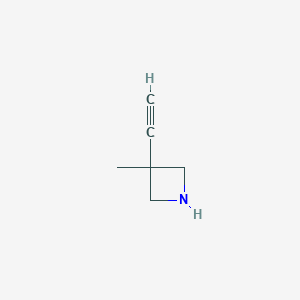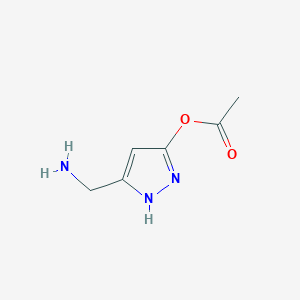
5-(4-Methylstyryl)-2-nitrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylstyryl)-2-nitrooxazole is an organic compound that belongs to the class of nitrooxazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with a 4-methylstyryl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylstyryl)-2-nitrooxazole typically involves the reaction of 4-methylstyrene with 2-nitrooxazole under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylstyrene and 2-nitrooxazole are reacted in the presence of a palladium catalyst, base, and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate industrial requirements, ensuring efficient production while maintaining the purity and quality of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylstyryl)-2-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group or the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Methylstyryl)-2-aminooxazole, while oxidation can produce different oxidation states of the nitro group.
Scientific Research Applications
5-(4-Methylstyryl)-2-nitrooxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Methylstyryl)-2-nitrooxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-nitrooxazole: Similar structure but with a phenyl group instead of a 4-methylstyryl group.
5-(4-Methylphenyl)-2-nitrooxazole: Similar structure but with a 4-methylphenyl group instead of a 4-methylstyryl group.
Uniqueness
5-(4-Methylstyryl)-2-nitrooxazole is unique due to the presence of the 4-methylstyryl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-[(E)-2-(4-methylphenyl)ethenyl]-2-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-8-13-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
InChI Key |
XLPJLSPRSNIGNV-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CN=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CN=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


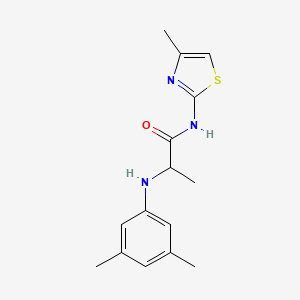
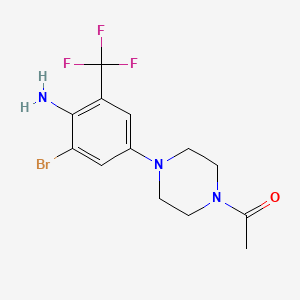
![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
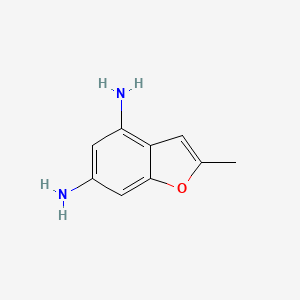
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
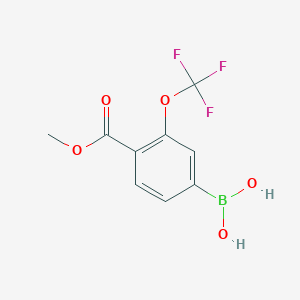
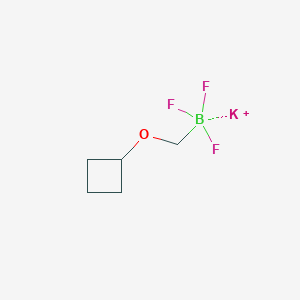
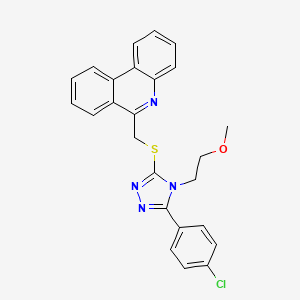
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)

